molecular formula C26H24N4O3 B12002665 N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-64-3

N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12002665
CAS No.: 634896-64-3
M. Wt: 440.5 g/mol
InChI Key: IJHCSIZCGVNVNJ-JVWAILMASA-N
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Description

N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with the molecular formula C23H22N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents, and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide include:

Uniqueness

The uniqueness of N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

634896-64-3

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-18-3-5-20(6-4-18)17-33-23-13-9-21(10-14-23)24-15-25(29-28-24)26(31)30-27-16-19-7-11-22(32-2)12-8-19/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

IJHCSIZCGVNVNJ-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC

Origin of Product

United States

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